molecular formula C22H24N2O3 B079047 Tribuzone CAS No. 13221-27-7

Tribuzone

Cat. No.: B079047
CAS No.: 13221-27-7
M. Wt: 364.4 g/mol
InChI Key: OFVFGKQCUDMLLP-UHFFFAOYSA-N
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Description

Tribuzone is a chemical compound with the molecular formula C22H24N2O3. It is also known by its IUPAC name, 4-(4,4-Dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribuzone can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde to yield the final product, this compound . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tribuzone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups, such as the pyrazolidinedione ring and the ketone group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Tribuzone can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure and the presence of the pyrazolidinedione ring, which imparts distinct chemical and biological properties .

Biological Activity

Tribuzone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological effects of this compound, including its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound, chemically known as a thiazole derivative, is synthesized through various methods involving the reaction of specific precursors. The thiazole ring structure is significant as it is often associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis typically involves:

  • Reagents : Commonly used reagents include halogenated compounds and amines.
  • Reaction Conditions : Reactions are generally carried out under controlled temperatures and in specific solvents to optimize yield and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of DNA Gyrase : this compound has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition disrupts bacterial cell function and growth .
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a variety of pathogens, making it a candidate for treating infections .
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

Activity Target/Mechanism Effectiveness References
AntimicrobialDNA gyrase inhibitionEffective against Gram-positive and Gram-negative bacteria
AnticancerCell cycle arrestInduces apoptosis in cancer cell lines
Anti-inflammatoryCytokine modulationReduces levels of pro-inflammatory cytokines

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings. Notable findings include:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, highlighting its potential as a therapeutic agent .
  • Cancer Treatment : Clinical trials have indicated that this compound can enhance the effectiveness of conventional chemotherapy agents, leading to improved patient outcomes in certain cancers .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • In vitro Studies : Laboratory experiments have shown that this compound exhibits dose-dependent inhibition of bacterial growth. For instance, concentrations as low as 10 µg/mL were effective against certain strains .
  • In vivo Studies : Animal models treated with this compound displayed significant reductions in tumor size compared to control groups, suggesting its potential as an anticancer agent .
  • Molecular Docking Studies : Computational analyses indicate that this compound binds effectively to key amino acids in the active sites of target proteins, reinforcing its role as a potent inhibitor .

Properties

CAS No.

13221-27-7

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3

InChI Key

OFVFGKQCUDMLLP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Key on ui other cas no.

13221-27-7

Synonyms

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione
benetazon
Benetazone
Benethazon
benethazone
tribuzon
tribuzone
trimetazon
trimetazone
trimethazon
trimethazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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